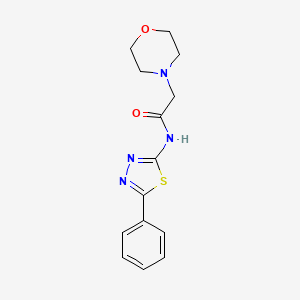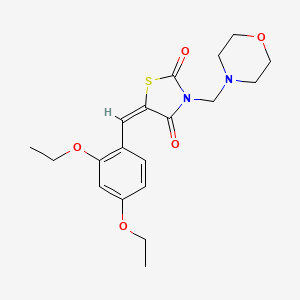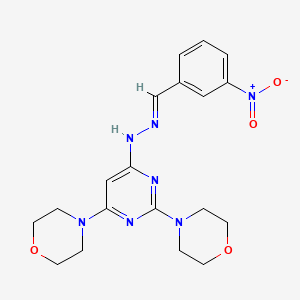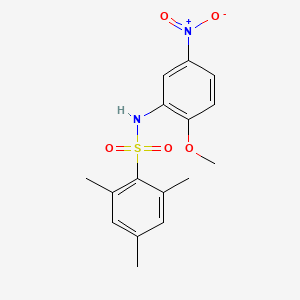
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide
Descripción general
Descripción
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide, also known as BBPAH, is a chemical compound that belongs to the class of hydrazides. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide may also exert its antimicrobial activity by disrupting the bacterial cell membrane. Moreover, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide may exhibit its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been reported to affect several biochemical and physiological processes. For instance, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been shown to induce oxidative stress and DNA damage in cancer cells. N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. Additionally, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been shown to affect the levels of various inflammatory mediators, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide also has some limitations. For instance, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide is relatively insoluble in water, which may limit its use in certain assays. Moreover, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide. One potential direction is to investigate the structure-activity relationship of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide to identify more potent analogs. Another direction is to explore the in vivo efficacy of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide in animal models of cancer, infection, and inflammation. Additionally, it would be interesting to investigate the potential use of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide as a lead compound for drug development. Finally, the safety and toxicity of N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide should be thoroughly evaluated to assess its potential clinical relevance.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-butoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-3-11-24-17-7-9-18(10-8-17)25-14-19(23)22-21-13-15-5-4-6-16(20)12-15/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,23)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSJRAMAGGJRH-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromobenzylidene)-2-(4-butoxyphenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B3865629.png)
![3-hydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3865639.png)


![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865676.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B3865685.png)

![4-{[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B3865694.png)
![N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3865698.png)


![2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoic acid](/img/structure/B3865725.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B3865730.png)